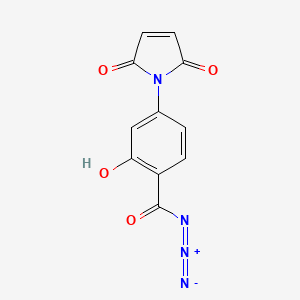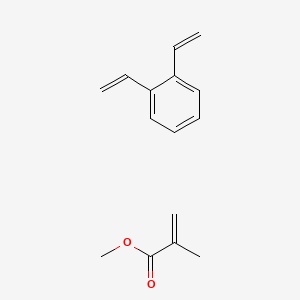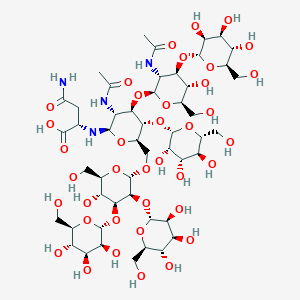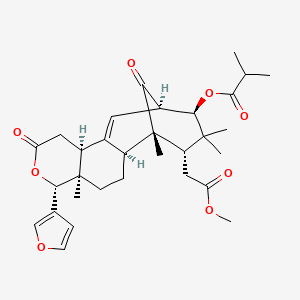![molecular formula C22H14N4O7S2-2 B1229994 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)
2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biebrich scarlet(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfo groups of Biebrich scarlet. It is a conjugate base of a Biebrich scarlet (acid form).
Scientific Research Applications
Synthesis and Characterization
A study by El-Gaby et al. (2018) focused on the synthesis of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides and their subsequent transformation into novel compounds, demonstrating the chemical versatility of related compounds (El-Gaby, Hassan, Hussein, Ali, Elaasser, & Faraghally, 2018).
Spectral Properties
Research by Iyun et al. (2020) explored the absorption spectra of dyes derived from similar compounds, providing insights into the photophysical properties and potential applications in dyeing and fabric treatment (Iyun, Egbe, & Kantiok, 2020).
Biological Applications
A 2020 study by Sahoo et al. focused on the biological evaluation of sulfamethoxazole derivatives, showcasing the potential of related azo compounds in biomedical applications (Sahoo, Kshiroda, Sarangi, Rout, & Paidesetty, 2020).
Antimicrobial and Anthelmintic Activities
Badgujar et al. (2017) synthesized a new azo dye ligand and its metal complexes, assessing their antimicrobial and anthelmintic potentials, demonstrating the compound's relevance in healthcare and pharmaceutical research (Badgujar, More, & Meshram, 2017).
Optical and Electronic Applications
Shahab et al. (2016) conducted a study on the molecular structure and UV-Vis spectral analysis of new azo dyes, highlighting the use of such compounds in optoelectronics and materials science (Shahab, Hajikolaee, Filippovich, Darroudi, Loiko, Kumar, & Borzehandani, 2016).
Fluorescence and Biological Activity Studies
Hasan (2017) synthesized a Schiff base ligand type ONO and its metal complexes, exploring their fluorescence and biological activities, indicating potential in sensing and bio-imaging applications (Hasan, 2017).
Acid-Base Indicator Properties
Kofie et al. (2016) evaluated the indicator properties of a synthesized azo compound, suggesting its utility as a chemical sensor or analytical reagent (Kofie, Amengor, & Orman, 2016).
Properties
Molecular Formula |
C22H14N4O7S2-2 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H16N4O7S2/c27-20-12-5-14-3-1-2-4-18(14)22(20)26-25-19-11-8-16(13-21(19)35(31,32)33)24-23-15-6-9-17(10-7-15)34(28,29)30/h1-13,27H,(H,28,29,30)(H,31,32,33)/p-2 |
InChI Key |
BYABGQJPCPYPSZ-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-[1-[(4-chlorophenyl)methyl]-5-methyl-3-pyrazolyl]-5-(3,4-dimethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B1229917.png)

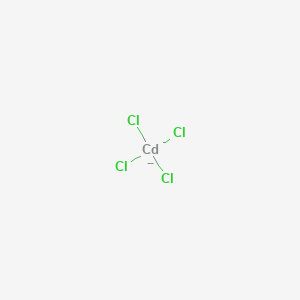
![4-(dimethylsulfamoyl)benzoic acid [2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] ester](/img/structure/B1229921.png)
![Spiro[4.4]nonane-1,6-diol](/img/structure/B1229922.png)
